Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to an azetidine ring, which is further connected to a pyridine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonyl group. The azetidine ring is then synthesized and attached to the sulfonyl group. Finally, the pyridine ring is introduced via an ether linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.
Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate lies in its combination of functional groups and ring systems, which confer specific chemical and physical properties. The presence of the thiophene ring, in particular, may impart unique electronic properties that are advantageous in certain applications, such as in the development of organic semiconductors or photovoltaic materials.
Properties
IUPAC Name |
methyl 3-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-14(17)13-12(4-6-22-13)23(18,19)16-8-11(9-16)21-10-3-2-5-15-7-10/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCOUJAJVSGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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